molecular formula C14H14N2O2 B457291 3-(5-methyl-2-furyl)-N-(2-pyridinylmethyl)acrylamide

3-(5-methyl-2-furyl)-N-(2-pyridinylmethyl)acrylamide

Cat. No. B457291
M. Wt: 242.27g/mol
InChI Key: QGEMQFGIZFACQF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-2-furanyl)-N-(2-pyridinylmethyl)-2-propenamide is a member of pyridines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furan Derivatives : Furan derivatives, similar to 3-(5-methyl-2-furyl)-N-(2-pyridinylmethyl)acrylamide, have been synthesized for various applications. For instance, the synthesis of 3-(5-nitro-2-furyl) acrylamides demonstrated their potential in creating compounds with high solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).

  • Oxidative Cyclization : The compound's involvement in oxidative cyclization reactions has been explored. A study using manganese(III) acetate for the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including derivatives similar to 3-(5-methyl-2-furyl)-N-(2-pyridinylmethyl)acrylamide, resulted in the formation of various substituted furan compounds (Burgaz et al., 2007).

  • Metabolite Isolation and Identification : A study focused on isolating and identifying urinary metabolites of similar nitrofuran derivatives in rabbits, demonstrating the potential of these compounds in biological studies and metabolite identification (Ou, Tatsumi, & Yoshimura, 1977).

  • Reduction Products Identification : Research on identifying reduction products of nitrofuran derivatives by enzymes such as xanthine oxidase and microsomes has provided insights into the chemical transformations these compounds can undergo (Tatsumi, Kitamura, & Yoshimura, 1976).

  • Steric Configurations and Syntheses : Studies on the synthesis and steric configurations of furan compounds, including those structurally related to 3-(5-methyl-2-furyl)-N-(2-pyridinylmethyl)acrylamide, have contributed to the understanding of their molecular structures and potential applications (Hirao, Kato, & Kozakura, 1973).

Chemical Reactions and Transformations

  • Radical Addition Reactions : The compound has been studied in the context of radical addition reactions, particularly in the formation of trans-3-carboxamide-dihydrofurans, highlighting its versatility in synthetic chemistry (Yılmaz et al., 2017).

  • 1,3-Dipolar Cycloaddition Reactions : Research on the 1,3-dipolar cycloaddition reaction of furan derivatives with various unsaturated compounds provided insights into the reactivity and potential chemical applications of these compounds (Sasaki, Eguchi, & Kojima, 1968).

  • Reactions with Dichlorides : A study on the reaction of methylmalonyl dichloride with unsaturated carboxamides, including furyl acrylamides, offered insights into the synthesis of oxazinones and other compounds, demonstrating the compound's role in diverse chemical reactions (Komarov et al., 2003).

  • Aminohydroxylation Applications : The application of asymmetric aminohydroxylation to heteroaromatic acrylates, including furyl acrylates, has been explored for the synthesis of β-hydroxy-α-amino acids and other compounds, highlighting the compound's utility in organic synthesis (Zhang, Xia, & Zhou, 2000).

properties

Product Name

3-(5-methyl-2-furyl)-N-(2-pyridinylmethyl)acrylamide

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C14H14N2O2/c1-11-5-6-13(18-11)7-8-14(17)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H,16,17)/b8-7+

InChI Key

QGEMQFGIZFACQF-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=CC=N2

SMILES

CC1=CC=C(O1)C=CC(=O)NCC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NCC2=CC=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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